molecular formula C17H23ClN2O5S B1225233 4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester

4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester

Cat. No. B1225233
M. Wt: 402.9 g/mol
InChI Key: BWBDYRRYPYVMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester is a benzoate ester.

Scientific Research Applications

Synthesis and Structural Investigation

  • Synthesis of Triorganostannyl Esters: Triorganostannyl esters of aminobenzoic acids, related to 4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid, have been synthesized and structurally investigated. These compounds, with various substituents on tin, are studied for their physicochemical properties, including their coordination to metal centers affecting both photophysical properties of the metal and the conformation of the ligands (Tzimopoulos et al., 2010).

Thermal and Spectral Studies

  • Chloro Compounds with Metals: Studies on the chloro compounds of 4-(butylamino) benzoic acid with cobalt, nickel, and copper reveal insights into their tetrahedral and polymeric octahedral structures. The thermal behavior of these compounds is explored using thermogravimetry and differential thermal analysis (Allan et al., 1991).

Amino Acid and Peptide Synthesis

  • Amino Acid Derivatives: Research on the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride provides valuable insights into the synthesis of complex amino acid compounds. These derivatives are significant for understanding the broader applications of similar compounds like 4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid (Riabchenko et al., 2020).

Cellulose Ester Preparation

  • Preparation with Aromatic Carboxylic Acids: The preparation of cellulose esters with aromatic carboxylic acids, including substituted benzoic acids, has been investigated. This research contributes to understanding the potential uses of 4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid in cellulose ester formation (Shimizu et al., 1993).

Novel Compounds and Biological Activity

  • Synthesis of Novel Compounds: The synthesis of new compounds from 4-(Chlorosulfonyl) benzoic acid, which is structurally related to the compound , highlights the diverse applications of these types of compounds in creating biologically active substances (Havaldar & Khatri, 2006).

properties

Product Name

4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester

Molecular Formula

C17H23ClN2O5S

Molecular Weight

402.9 g/mol

IUPAC Name

[2-(butylamino)-2-oxoethyl] 4-chloro-3-pyrrolidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C17H23ClN2O5S/c1-2-3-8-19-16(21)12-25-17(22)13-6-7-14(18)15(11-13)26(23,24)20-9-4-5-10-20/h6-7,11H,2-5,8-10,12H2,1H3,(H,19,21)

InChI Key

BWBDYRRYPYVMET-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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